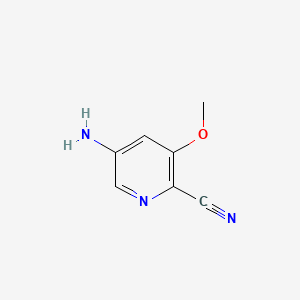

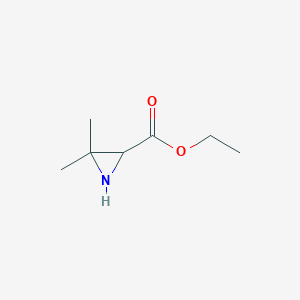

5-氨基-3-甲氧基吡啶甲腈

描述

Synthesis Analysis

The synthesis of related compounds involves cyclization reactions, as seen in the synthesis of 5-amino-4,7-dimethoxy-11H-indeno-[1,2-c]isoquinolin-11-one. This compound was derived by the degradation of a "red pigment" and confirmed through a multi-step synthesis process. The key intermediate, 5,6-Dihydro-4,7-dimethoxy-11H-indeno[1,2-c]isoquinoline-5,11-dione, was obtained and used as a relay compound in the synthesis. It was first converted into the target compound by chlorination with phosphorus oxychloride and treatment with ammonia. This intermediate was synthesized from another precursor, 2-(2-carboxy-3-methoxyphenyl)-4-methoxyindane-1,3-dione, via another intermediate, 4,7-dimethoxy-11H-indeno[1,2-c]isocoumarin-11-one .

Molecular Structure Analysis

The molecular structure of the synthesized compounds is characterized by the presence of an indeno[1,2-c]isoquinoline core, which is a complex polycyclic structure. The presence of amino and methoxy groups on the molecule suggests potential sites for further reactions and modifications. These functional groups are similar to those that might be found on 5-Amino-3-methoxypicolinonitrile, indicating that the compound could exhibit similar reactivity .

Chemical Reactions Analysis

The chemical reactions described in the papers include thermolysis and photolysis of 5-amino-4-methyl-4-methoxycarbonyl-Δ^2-1,2,3-triazolines. Thermolysis leads to the formation of amidines and 1-methoxycarbonyl diazoethane. The presence of specific substituents, such as tosyl or benzoyl groups, can prevent the isolation of triazoline intermediates, leading directly to thermolysis products at room temperature. Photolysis of triazolines results in the formation of amino aziridines, which are azomethine ylids . These reactions highlight the reactivity of amino and methoxy functional groups under different conditions, which could be relevant to the behavior of 5-Amino-3-methoxypicolinonitrile.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 5-Amino-3-methoxypicolinonitrile are not directly discussed, the properties of related compounds can provide some context. The presence of amino and methoxy groups typically affects the solubility, acidity, and stability of a compound. The reactivity under thermolysis and photolysis conditions suggests that 5-Amino-3-methoxypicolinonitrile could also be sensitive to heat and light, potentially leading to the formation of various reaction products. The complex molecular structures of the compounds studied imply that 5-Amino-3-methoxypicolinonitrile may also have a polycyclic structure, which could influence its chemical behavior .

科学研究应用

癌症研究:Yan 等人(2013 年)的一项研究从多卤代邻苯二甲腈合成了多卤代 2-芳基-4-氨基喹唑啉和 3-氨基-吲唑,它们在体外对各种人类细胞系表现出显着的抗癌活性。一种衍生物特别有效,表明在癌症治疗中具有潜在应用 (Yan 等人,2013 年)。

抗菌活性:Bektaş 等人(2007 年)探索了新型 1,2,4-三唑衍生物的合成,其中一些对测试微生物表现出良好至中等的抗菌活性。这表明这些化合物在开发新型抗菌剂方面具有潜力 (Bektaş 等人,2007 年)。

吉非替尼的合成:Jin 等人(2005 年)详细介绍了吉非替尼的合成,吉非替尼是癌症治疗中的重要药物。这项研究与了解生产复杂药物涉及的化学过程相关 (Jin 等人,2005 年)。

化学传感器开发:Dhara 等人(2014 年)设计并合成了 5-甲氧基靛红附着的罗丹明染料,用于检测 Al3+ 离子。这项研究有助于开发灵敏且选择性的化学传感器 (Dhara 等人,2014 年)。

生化研究:Chan 和 Ng(1994 年)的研究调查了包括 6-甲氧基-2-苯并恶唑啉酮在内的各种化合物对小鼠胚胎发育的影响,表明此类化合物在发育生物学中的重要性 (Chan & Ng, 1994)。

药理学研究:Paine 等人(2015 年)探索了 tankyrases 的烟酰胺结合位点,识别出对癌症研究具有影响的有效且选择性抑制剂 (Paine 等人,2015 年)。

属性

IUPAC Name |

5-amino-3-methoxypyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c1-11-7-2-5(9)4-10-6(7)3-8/h2,4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNNQMMWVGAJOCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC(=C1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50619247 | |

| Record name | 5-Amino-3-methoxypyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-3-methoxypicolinonitrile | |

CAS RN |

573762-39-7 | |

| Record name | 5-Amino-3-methoxypyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-fluoro-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B1342964.png)

![2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine](/img/structure/B1342969.png)

![5-Bromo-1,3-dihydro-benzo[c]isothiazole 2,2-dioxide](/img/structure/B1342981.png)

![2-[4-(2,2,2-Trifluoroethoxy)phenoxy]ethan-1-amine](/img/structure/B1343008.png)